molecular formula C13H25NO4 B3100562 2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid CAS No. 1372404-73-3

2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid

Cat. No.: B3100562
CAS No.: 1372404-73-3
M. Wt: 259.34 g/mol
InChI Key: PUYXUHFFVZRMIX-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is significant in the field of peptide synthesis and other organic synthesis applications due to its stability and ease of removal under acidic conditions .

Mechanism of Action

Target of Action

The compound contains atert-butoxycarbonyl (BOC) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during a reaction sequence. The BOC group can later be removed under acidic conditions .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The BOC group’s presence can influence the reaction conditions, making them more mild and functional group tolerant .

Result of Action

The primary result of the compound’s action is the protection of amine groups during organic synthesis. This allows for more complex reactions to occur without unwanted side reactions. The BOC group can be selectively removed when no longer needed, revealing the original amine group .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the addition and removal of the BOC group are dependent on the pH of the environment . Furthermore, the efficiency and sustainability of introducing the BOC group into various organic compounds can be improved using flow microreactor systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid typically involves the protection of the amino group of 4-ethylhexanoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptide derivatives, and various substituted amino acid derivatives.

Scientific Research Applications

2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid is unique due to its specific structure, which includes an ethyl group on the hexanoic acid backbone. This structural feature can influence its reactivity and the types of derivatives that can be synthesized from it. Additionally, the presence of the Boc group provides stability and ease of removal, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

4-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-6-9(7-2)8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYXUHFFVZRMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid
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2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid

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